Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
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Overview
Description
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate: is a heterocyclic compound that belongs to the benzoxazole family It is characterized by a fused benzene and oxazole ring structure, with a methyl ester group at the 4-position and a keto group at the 2-position
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways .
Result of Action
Compounds with benzoxazole motifs have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds, followed by esterification. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
- Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
- Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate
Comparison: Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for targeted research and applications .
Biological Activity
Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a compound belonging to the class of oxazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique heterocyclic structure characterized by an oxazole ring and a carboxylate group. The molecular formula is C9H7NO3, with a molecular weight of approximately 179.15 g/mol. Its structural attributes contribute to its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can interact with various receptors, modulating signaling pathways that influence cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that oxazole derivatives exhibit antioxidant activities, potentially protecting cells from oxidative stress.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 10.5 | |
MCF-7 (breast cancer) | 12.0 | |
A549 (lung cancer) | 8.7 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 25 µg/mL | |
Escherichia coli | 30 µg/mL | |
Candida albicans | 20 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Research Findings and Case Studies
Recent studies have explored the synthesis and biological evaluation of this compound derivatives. For instance:
- Synthesis and Characterization : Various synthetic routes have been developed to optimize yield and purity. The use of green chemistry principles has been emphasized to reduce environmental impact.
- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of the compound in cancer treatment, showing reduced tumor growth rates compared to control groups.
- Molecular Docking Studies : Computational studies have identified potential binding sites on target proteins, providing insights into how structural modifications could enhance biological activity.
Properties
IUPAC Name |
methyl 2-oxo-3H-1,3-benzoxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-3-2-4-6-7(5)10-9(12)14-6/h2-4H,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNEWWVQONQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.